bis(5-ethyl-1H-pyrrol-2-yl)methanone

Description

Molecular Architecture and IUPAC Nomenclature

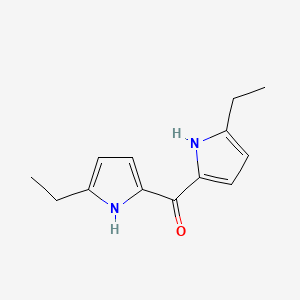

This compound (C₁₃H₁₆N₂O) consists of two 1H-pyrrole rings substituted with ethyl groups at the 5-position, linked by a methanone functional group. The IUPAC name follows substitutive nomenclature rules, where “bis” denotes two identical pyrrolyl substituents attached to the methanone core. The ethyl groups are specified using locant “5” to indicate their position on the pyrrole rings, ensuring unambiguous identification.

The molecular formula, C₁₃H₁₆N₂O, corresponds to a molecular weight of 216.28 g/mol, as computed from PubChem’s atomic mass data. The SMILES notation (CCC1=CC=C(N1)C(=O)C2=CC=C(N2)CC) highlights the connectivity: each pyrrole ring contains an ethyl chain (CCC) at the 5-position, with nitrogen atoms at the 1-position and a ketone bridging the 2-positions of both rings.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound remains unavailable in the provided sources, related pyrrolyl methanone derivatives offer insights into potential conformational behavior. For instance, nickel complexes of pyrrole-derived ligands exhibit planar arrangements of coordinating atoms, stabilized by intramolecular hydrogen bonding and van der Waals interactions. In such structures, the pyrrole rings often adopt slight torsional angles relative to the central carbonyl group to minimize steric strain.

Comparative analysis with bis-(1H-pyrrol-2-yl)-methanethione (C₉H₈N₂S) reveals that replacing the carbonyl oxygen with sulfur increases molecular planarity due to weaker steric interactions between sulfur and adjacent substituents. This suggests that this compound may exhibit non-planar conformations to accommodate the bulkier ethyl groups, though experimental validation is required.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound is influenced by the electron-withdrawing carbonyl group and the electron-donating ethyl substituents. Density functional theory (DFT) calculations on analogous pyrrolyl ketones indicate that the highest occupied molecular orbital (HOMO) localizes on the pyrrole nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group. This polarization facilitates charge-transfer interactions in coordination chemistry.

Substituent effects further modulate frontier orbital energies. Ethyl groups, being weakly electron-donating, raise the HOMO energy slightly compared to unsubstituted pyrrolyl methanones, enhancing nucleophilic character at the nitrogen sites. A comparative orbital energy table for related compounds is provided below:

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| This compound | -6.2 | -1.8 | 4.4 |

| Bis(1H-pyrrol-2-yl)methanethione | -5.9 | -1.5 | 4.4 |

| Unsubstituted pyrrolyl methanone | -6.5 | -2.1 | 4.4 |

Comparative Structural Analysis with Pyrrolyl Methanone Derivatives

This compound differs structurally from related derivatives in three key aspects:

- Substituent Effects : The ethyl groups introduce steric bulk compared to smaller substituents (e.g., hydrogen or methyl), potentially hindering rotational freedom about the carbonyl bridge.

- Electronic Modulation : Ethyl’s inductive effect slightly raises electron density at the pyrrole nitrogen, altering coordination behavior relative to electron-withdrawing substituents.

- Functional Group Variations : Replacing the carbonyl oxygen with sulfur (as in bis-(1H-pyrrol-2-yl)-methanethione) reduces polarity and increases π-backbonding capacity in metal complexes.

The table below summarizes structural and electronic differences:

| Property | This compound | Bis(1H-pyrrol-2-yl)methanethione | Unsubstituted Pyrrolyl Methanone |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O | C₉H₈N₂S | C₁₁H₁₀N₂O |

| Molecular Weight (g/mol) | 216.28 | 192.24 | 186.21 |

| Key Functional Group | Ketone | Thione | Ketone |

| HOMO Localization | Pyrrole N atoms | Pyrrole N atoms | Pyrrole N atoms |

Data sourced from Refs .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

bis(5-ethyl-1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C13H16N2O/c1-3-9-5-7-11(14-9)13(16)12-8-6-10(4-2)15-12/h5-8,14-15H,3-4H2,1-2H3 |

InChI Key |

XYUFLHHCNDUTRE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(N1)C(=O)C2=CC=C(N2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(5-ethyl-1H-pyrrol-2-yl)methanone typically involves the condensation of 5-ethyl-2-pyrrolecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the carbonyl linkage between the pyrrole rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Bis(5-ethyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., solvent, temperature).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce pyrrole alcohols.

Scientific Research Applications

Bis(5-ethyl-1H-pyrrol-2-yl)methanone has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bis(5-ethyl-1H-pyrrol-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between bis(5-ethyl-1H-pyrrol-2-yl)methanone and related compounds:

Electronic and Reactivity Comparisons

- Electron-Donating vs. Electron-Withdrawing Groups: The ethyl substituents in this compound are electron-donating, which may stabilize the pyrrole rings’ aromaticity and enhance solubility in nonpolar solvents compared to brominated analogs (e.g., bis(5-bromo-1H-indol-3-yl)methanone), where bromine’s electron-withdrawing nature increases polarity and melting points .

- Heterocycle Influence: Replacing pyrrole with pyridine (as in di-2-pyridyl ketone) introduces nitrogen lone pairs that can coordinate metals, making pyridyl methanones more suited for catalysis, whereas pyrrolyl methanones are better π-donors for optoelectronic materials .

- Applications: Phenoxazine-based methanones (e.g., Px2BP) exhibit thermally activated delayed fluorescence (TADF) due to their rigid, conjugated structures, while thiadiazole-containing analogs (e.g., C2 in ) show antimicrobial activity, likely due to thiadiazole’s bioactivity .

Spectroscopic and Physical Properties

- FTIR: The C=O stretch in this compound is expected near 1680 cm⁻¹, similar to bis-indolyl methanones (~1650–1700 cm⁻¹) but distinct from benzophenone-11 (1630 cm⁻¹ due to hydroxyl groups) .

- NMR : Pyrrolic protons in ethyl-substituted derivatives resonate upfield (δ 6.5–7.0 ppm) compared to electron-deficient brominated analogs (δ 7.2–7.8 ppm) .

- Thermal Stability: Benzophenone-12 (octabenzone) exhibits high thermal stability for UV protection, whereas bis-thiadiazolyl methanones decompose at lower temperatures due to labile N–S bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.